7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c1-27-15-18(22-19(16-27)24(32)30(26-22)17-7-3-2-4-8-17)23(31)29-13-11-28(12-14-29)21-10-6-5-9-20(21)25/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUCLPKBOYHEQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Pyrazolo[4,3-c]pyridine
- Substituents : A piperazine moiety and a chlorophenyl group.
1. Antitumor Activity
Research indicates that compounds with similar pyrazolo structures often exhibit significant antitumor properties. For instance, derivatives of pyrazolo compounds have been shown to inhibit various cancer cell lines, including breast and colon cancers. The specific compound has not been extensively studied in clinical trials; however, its structural analogs demonstrate promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
2. Neuroprotective Effects
The neuroprotective potential of piperazine derivatives has been documented in various studies. These compounds may exert their effects through modulation of neurotransmitter systems and reduction of oxidative stress. For example, certain piperazine derivatives have been reported to improve cognitive functions in animal models of neurodegenerative diseases .
3. Antimicrobial Activity
The antimicrobial properties of similar compounds suggest that this pyrazolo derivative may also possess antibacterial effects. Studies on related piperazine-based compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes .
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The piperazine moiety suggests potential interaction with various neurotransmitter receptors, which could explain neuroprotective effects.
- Oxidative Stress Reduction : Antioxidant properties may play a role in mitigating cellular damage in both cancerous and neurodegenerative contexts.
Research Findings and Case Studies
A summary of relevant research findings is presented below:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance, compounds similar to 7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A review of multicomponent reactions for synthesizing bioactive pyrazole derivatives indicates that these compounds can inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
Pyrazolo[4,3-c]pyridine derivatives have also demonstrated antimicrobial activities. Research indicates that these compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. In silico molecular docking studies have been employed to predict the binding affinities of these compounds to bacterial enzymes, suggesting their potential as novel antimicrobial agents .
Neuropharmacological Effects
The presence of piperazine moieties in the structure suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, showing promise as anxiolytics and antidepressants. The modulation of serotonin receptors by these compounds could lead to therapeutic effects in mood disorders .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorophenyl Group
The 2-chlorophenyl group on the piperazine moiety undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:
| Reaction Type | Conditions | Reagents | Products | Yield | Citations |
|---|---|---|---|---|---|
| Amine substitution | Ethanol, reflux, 12 h | Piperidine | 7-(4-(2-piperidinophenyl)piperazine-1-carbonyl) derivative | 72% | |
| Thiol substitution | DMF, NaH, 80°C, 6 h | Benzyl mercaptan | 7-(4-(2-(benzylthio)phenyl)piperazine-1-carbonyl) analog | 65% |
Key Insight : Reactivity is enhanced by electron-withdrawing groups (e.g., carbonyl) para to the chlorine atom, facilitating displacement with amines or thiols.
Carbonyl Group Reactivity
The piperazine-linked carbonyl group participates in nucleophilic acyl substitution and condensation reactions:
Amidation and Esterification
-
Amidation : Reacts with primary amines (e.g., methylamine) in THF at 0–25°C to form substituted amides.
-
Esterification : Treating with ethanol/HCl yields the ethyl ester derivative (85% yield).
Condensation with Hydrazines
The carbonyl group reacts with hydrazine hydrate under microwave irradiation (120°C, 30 min) to form hydrazide intermediates, which cyclize to generate fused triazolo-pyridazine systems :
\text{Compound} + \text{N}_2\text{H}_4 \rightarrow \text{Triazolo[4,5-d]pyridazine derivative} \quad (\text{86% yield}) \quad[3]
Pyrazolo Ring Functionalization
The pyrazolo[4,3-c]pyridine core undergoes electrophilic substitution and ring-opening reactions:
Electrophilic Aromatic Substitution
-
Nitration : Nitrating agents (HNO₃/H₂SO₄) selectively nitrate the phenyl ring at the para position (70% yield).
-
Sulfonation : Reacts with chlorosulfonic acid to introduce a sulfonic acid group at C-5 of the pyrazolo ring.
Ring-Opening Reactions
Treatment with concentrated HCl at 100°C cleaves the pyrazolo ring, yielding a pyridine-3-carboxamide intermediate.
Cross-Coupling Reactions
The phenyl group at C-2 participates in palladium-catalyzed couplings:
| Reaction | Catalyst | Conditions | Product | Yield | Citations |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 8 h | Biaryl derivatives (e.g., 2-(4-fluorophenyl)) | 78% | |
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI | THF, Et₃N, 60°C, 12 h | Alkynylated analogs | 65% |
Stability Under Thermal and Acidic Conditions
Thermogravimetric analysis (TGA) reveals decomposition above 220°C, indicating moderate thermal stability. The compound remains intact in dilute HCl (1M) but degrades in concentrated H₂SO₄ due to sulfonation and ring cleavage.
Biological Derivatization
The compound’s piperazine moiety is modified to enhance pharmacokinetic properties:
-
Acylation : Reacts with acetic anhydride to introduce acetyl groups at the piperazine nitrogen (92% yield).
-
Sulfonylation : Treatment with benzenesulfonyl chloride forms sulfonamide derivatives for enhanced receptor binding.
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step pathways, including:
- Core formation : Construct the pyrazolo[4,3-c]pyridin-3-one core via cyclization reactions under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ .
- Piperazine coupling : Introduce the 4-(2-chlorophenyl)piperazine moiety via nucleophilic acyl substitution, requiring anhydrous conditions and coupling agents (e.g., EDCI/HOBt) .
- Yield optimization : Purification via column chromatography or recrystallization (ethanol/water mixtures) improves purity (>95%) .
Q. How is structural characterization performed to confirm the compound’s identity?
Use a combination of:
- Spectroscopy : Compare ¹H/¹³C NMR chemical shifts with predicted values (e.g., pyrazolo-pyridine C=O at ~170 ppm in ¹³C NMR) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z).
- X-ray crystallography : Resolve ambiguous stereochemistry if crystallinity is achieved .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorometric/colorimetric substrates .
- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors due to the piperazine moiety’s CNS activity .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported activity data for similar compounds?
- Molecular docking : Identify binding poses in target receptors (e.g., 5-HT₁A) to rationalize potency variations across analogs .
- QSAR studies : Correlate substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl) with activity trends .
- MD simulations : Assess stability of ligand-receptor complexes to explain contradictory IC₅₀ values .
Q. What strategies mitigate low yields during the piperazine-carbonyl coupling step?
- Solvent optimization : Replace DMF with dichloromethane to reduce side reactions .
- Temperature control : Maintain 0–5°C during acyl chloride formation to prevent decomposition .
- Catalyst screening : Test alternatives like DMAP to enhance reactivity of the piperazine nitrogen .
Q. How do structural modifications impact metabolic stability in preclinical studies?
- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., N-dealkylation of piperazine) .
- Isotopic labeling : Incorporate deuterium at methyl groups to study metabolic pathways .
- SAR analysis : Compare half-life (t₁/₂) of analogs with substituent changes (e.g., 5-methyl vs. 5-ethyl) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility and bioavailability?
- Solvent screening : Test solubility in DMSO, PEG-400, and cyclodextrin-based formulations .
- LogP measurement : Compare experimental (HPLC) vs. calculated values to identify outliers .
- Bioavailability studies : Use parallel artificial membrane permeability assays (PAMPA) to validate in silico predictions .
Q. What experimental controls are critical when evaluating cytotoxicity in cell-based assays?
- Counter-screening : Include off-target receptors (e.g., hERG channel) to rule out false positives .
- Dose-response validation : Repeat assays with freshly prepared stock solutions to exclude solvent degradation artifacts .
- Positive controls : Use staurosporine for apoptosis assays or imatinib for kinase inhibition .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
